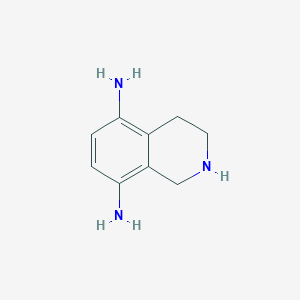
1,2,3,4-Tetrahydroisoquinoline-5,8-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydroisoquinoline-5,8-diamine is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and infectious diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline-5,8-diamine can be synthesized through various methods. One common approach involves the Bischler-Napieralski reaction, where phenylethylamine derivatives are cyclized to form the tetrahydroisoquinoline core . Another method is the Pictet-Spengler reaction, which involves the condensation of β-phenylethylamine with aldehydes or ketones in the presence of an acid catalyst . Industrial production often employs these methods due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-5,8-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydroisoquinoline-5,8-diamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-5,8-diamine involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in the treatment of neurodegenerative disorders . The compound’s ability to cross the blood-brain barrier enhances its therapeutic potential .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline-5,8-diamine is unique compared to other tetrahydroisoquinoline derivatives due to its specific substitution pattern, which imparts distinct biological activities . Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: The parent compound with a simpler structure.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
5,6,7,8-Tetrahydroisoquinoline: Another derivative with different substitution patterns and biological activities.
Propiedades
Número CAS |
917805-10-8 |
|---|---|
Fórmula molecular |
C9H13N3 |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydroisoquinoline-5,8-diamine |
InChI |
InChI=1S/C9H13N3/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5,10-11H2 |
Clave InChI |
CBDLDIXBRWJZQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C(C=CC(=C21)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15071756.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15071764.png)
![2-Chloro-5-methylimidazo[1,2-A]pyridine](/img/structure/B15071768.png)
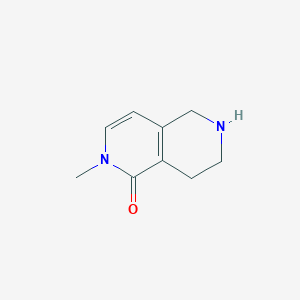
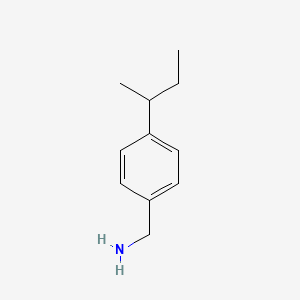
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15071775.png)
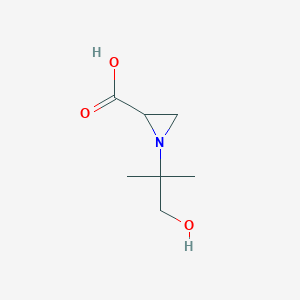

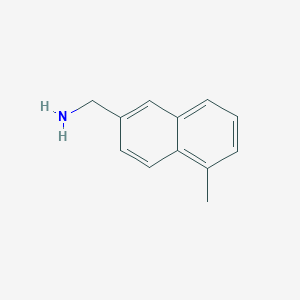
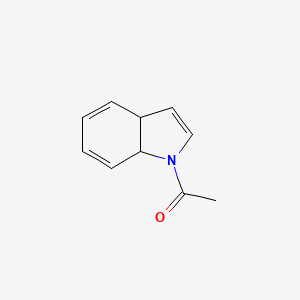



![2H-Isoxazolo[4,5-B]indole](/img/structure/B15071828.png)
